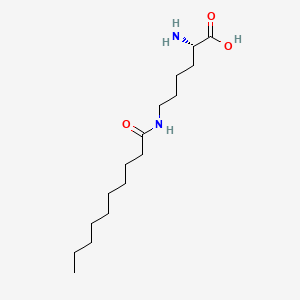
N6-(1-Oxodecyl)-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-(1-Oxodecyl)-L-lysine is a synthetic compound that belongs to the class of lysine derivatives It is characterized by the presence of a decyl group attached to the lysine molecule through an amide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N6-(1-Oxodecyl)-L-lysine typically involves the reaction of L-lysine with a decylating agent. One common method is the use of decanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N6-(1-Oxodecyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amide bond can be targeted for substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxo derivatives, while reduction can produce hydroxyl derivatives .
Aplicaciones Científicas De Investigación
N6-(1-Oxodecyl)-L-lysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials and as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of N6-(1-Oxodecyl)-L-lysine involves its interaction with specific molecular targets. The decyl group enhances its hydrophobic interactions with lipid membranes, potentially affecting membrane-bound proteins and enzymes. The lysine moiety can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(1-Oxodecyl)-Gly-L-Trp-L-Ala-L-Ala-OMe: Another lysine derivative with similar structural features.
N-Oxodecyl meglumine: A compound with a similar decyl group but different functional groups.
Sodium Lauroyl Sarcosinate: A related compound with a lauroyl group instead of a decyl group.
Uniqueness
N6-(1-Oxodecyl)-L-lysine is unique due to its specific combination of a decyl group and lysine moiety, which imparts distinct chemical and biological properties. Its ability to interact with lipid membranes and proteins makes it a valuable tool in various research applications.
Propiedades
Número CAS |
59766-99-3 |
|---|---|
Fórmula molecular |
C16H32N2O3 |
Peso molecular |
300.44 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-(decanoylamino)hexanoic acid |
InChI |
InChI=1S/C16H32N2O3/c1-2-3-4-5-6-7-8-12-15(19)18-13-10-9-11-14(17)16(20)21/h14H,2-13,17H2,1H3,(H,18,19)(H,20,21)/t14-/m0/s1 |
Clave InChI |
JVGQYGXDASKPJW-AWEZNQCLSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N |
SMILES canónico |
CCCCCCCCCC(=O)NCCCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


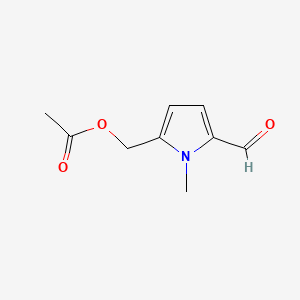

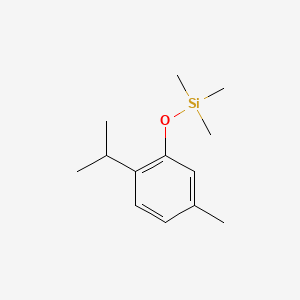
![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)
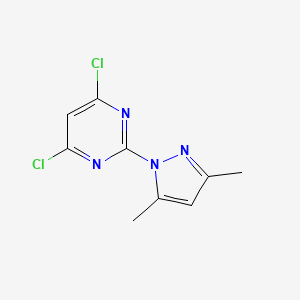
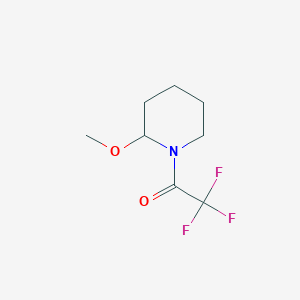
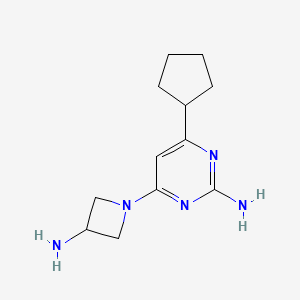
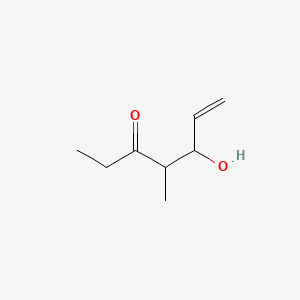
![2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid](/img/structure/B13943048.png)
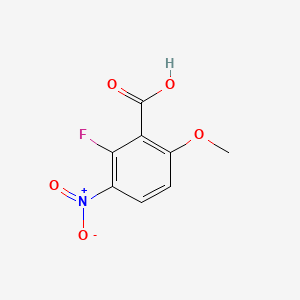
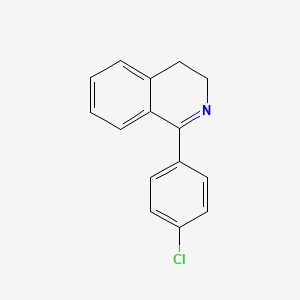
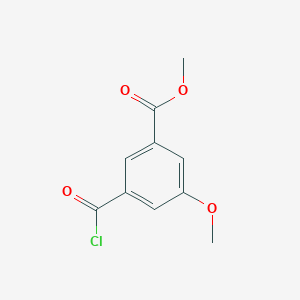
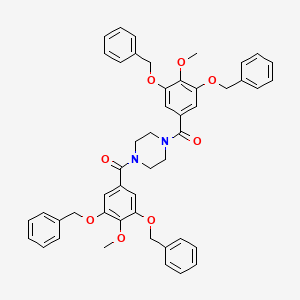
![4-[3-(4-Methyl-piperazin-1-yl)-propyl]-phenylamine](/img/structure/B13943068.png)
